2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid
Description
2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid is a nicotinic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazine ring at the 2-position and a nitro substituent at the 5-position. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing solubility and stability in organic reactions .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-5-nitropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O6/c1-15(2,3)25-14(22)18-6-4-17(5-7-18)12-11(13(20)21)8-10(9-16-12)19(23)24/h8-9H,4-7H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPDSSDKTZYQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula: C₁₃H₁₈N₄O₃
- Molecular Weight: 270.31 g/mol
- IUPAC Name: 2-[4-(tert-butoxycarbonyl)piperazino]-5-nitronicotinic acid
The presence of the nitro group and the piperazine moiety suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Research indicates that 2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid may exert its biological effects through multiple mechanisms:
-
Inhibition of Kinases:
- The compound has been studied for its inhibitory effects on various kinases, particularly TBK1 (TANK-binding kinase 1), which plays a crucial role in inflammatory responses and immune regulation. Inhibition of TBK1 can lead to decreased production of pro-inflammatory cytokines, making this compound a candidate for anti-inflammatory therapies .
- Antimicrobial Activity:
- Cytotoxic Effects:
Case Study 1: TBK1 Inhibition
A study focused on the compound's ability to inhibit TBK1 demonstrated significant reductions in cytokine levels in macrophage cultures treated with 2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid. The results indicated a dose-dependent response, highlighting its potential use in treating inflammatory diseases .
Case Study 2: Antimicrobial Properties
Another investigation evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting a promising avenue for developing new antibiotics .
Comparative Biological Activity Table
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of 2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid as an antimalarial agent. The compound's mechanism involves the inhibition of the GWT1 gene product in malaria protozoa, which is crucial for their survival and proliferation. This action positions it as a promising candidate for new treatments against malaria, particularly in regions where resistance to current therapies is prevalent .
Inhibition of Transglutaminases
Another significant application of this compound is its role as an inhibitor of transglutaminases, enzymes implicated in various pathological conditions including cancer and neurodegenerative diseases. The ability to inhibit these enzymes can lead to therapeutic strategies aimed at modulating disease progression .
Development of Peptidomimetics
The compound serves as a scaffold for the development of peptidomimetics, which are designed to mimic peptide structures while avoiding some of the limitations associated with traditional peptides, such as instability and poor bioavailability. This application is particularly relevant in designing drugs that target specific biological pathways involved in bacterial infections or cancer .
Case Study 1: Antimalarial Efficacy
In a study published in Nature, researchers investigated the efficacy of various heterocyclic compounds against malaria parasites. The results indicated that compounds similar to 2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid exhibited significant inhibitory effects on parasite growth in vitro, suggesting that further development could lead to effective antimalarial therapies .
Case Study 2: Transglutaminase Inhibition
A recent patent application detailed the synthesis and biological evaluation of transglutaminase inhibitors, including derivatives based on 2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid. The findings demonstrated that these compounds could effectively reduce transglutaminase activity in cellular models, offering insights into their potential use in treating conditions such as fibrosis and certain cancers .
Data Table: Summary of Applications
Comparison with Similar Compounds
Key Structural Differences
The target compound’s closest analogs differ in:
- Substituent type: Nitro (target) vs. chloro (e.g., 6-[4-(tert-butoxycarbonyl)piperazino]-5-chloronicotinic acid, ) or ethoxycarbonyl (e.g., 2-[4-(ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid, ).
- Position of substituents : 5-nitro (target) vs. 5-chloro ( ) or boronic ester derivatives (e.g., 2-(4-tert-butoxycarbonylpiperazin-1-yl)pyridine-4-boronic acid pinacol ester, ).
- Core heterocycle : Nicotinic acid (target) vs. thiazole (e.g., 2-[1-(tert-butoxycarbonyl)-4-piperidinyl]-1,3-thiazole-4-carboxylic acid, ) or benzene rings ( ).
Physicochemical Properties
Notes:
- The Boc group improves solubility in organic solvents, as seen in analogs like 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid (CAS 156478-71-6), which has a TPSA of 75.8 Ų and moderate GI absorption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
